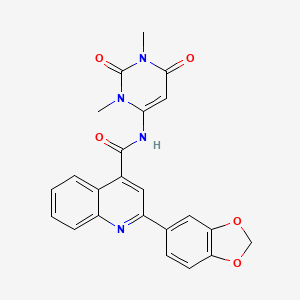![molecular formula C20H24ClN3O4 B3481899 1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine](/img/structure/B3481899.png)
1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine
Descripción general
Descripción
1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine is a synthetic compound that belongs to the piperazine class of chemicals. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has been studied for its potential anti-allergic and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the two key starting materials4-chlorobenzyl chloride and 4,5-dimethoxy-2-nitrobenzyl chloride.
Nucleophilic Substitution: These starting materials undergo nucleophilic substitution reactions with piperazine to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Análisis De Reacciones Químicas
1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine group.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular mechanisms.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Histamine Receptors: The compound acts as an antagonist to histamine H1 receptors, which are involved in allergic reactions. By blocking these receptors, it can reduce the symptoms of allergies.
Inflammatory Pathways: It also modulates inflammatory pathways, potentially by inhibiting the release of pro-inflammatory cytokines and mediators.
Comparación Con Compuestos Similares
1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine can be compared with other piperazine derivatives:
Levocetirizine: A well-known antihistamine, levocetirizine, shares a similar piperazine core but differs in its substitution pattern, leading to different pharmacological properties.
Diphenhydramine: Another antihistamine, diphenhydramine, also contains a piperazine ring but has different substituents, resulting in varying efficacy and side effects.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4/c1-27-19-11-16(18(24(25)26)12-20(19)28-2)14-23-9-7-22(8-10-23)13-15-3-5-17(21)6-4-15/h3-6,11-12H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGAWCOETWEXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-CHLOROPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3481842.png)
![3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE](/img/structure/B3481850.png)
![1-[(2-fluorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3481855.png)
![1-[(4-Chlorophenyl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B3481857.png)
![1-[(4-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B3481869.png)
![1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZINE](/img/structure/B3481891.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3481905.png)
![1-[(3-BROMOPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE](/img/structure/B3481908.png)
![N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B3481910.png)
![N1N2-BIS[2-(3-CHLOROPHENYL)ETHYL]BENZENE-12-DICARBOXAMIDE](/img/structure/B3481915.png)
![2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3481920.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B3481938.png)
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481941.png)
